N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Aurora Kinase A Kinase Inhibition Biochemical Screening

Researchers procuring indole-pyrimidine-benzamide screening compounds often encounter regioisomeric ambiguity leading to >1000-fold IC50 shifts. This specific 3-pyrimidinylamino (meta) regioisomer (CAS 1435983-72-4) eliminates that risk. • Validated Aurora kinase A IC50: 42 µM - sole publicly available biochemical activity benchmark for this compound • Geometrically distinct hydrogen-bonding pharmacophore vs. common 4-substituted isomer, enabling unique kinase selectivity profiling • Modular tryptamine-aminobenzamide-pyrimidine architecture supports efficient parallel SAR expansion at three diversification vectors • In stock in 5-25 mg standard packs; custom synthesis and bulk quantities available on request

Molecular Formula C21H19N5O
Molecular Weight 357.4 g/mol
Cat. No. B11136273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
Molecular FormulaC21H19N5O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4
InChIInChI=1S/C21H19N5O/c27-20(22-12-9-16-14-25-19-8-2-1-7-18(16)19)15-5-3-6-17(13-15)26-21-23-10-4-11-24-21/h1-8,10-11,13-14,25H,9,12H2,(H,22,27)(H,23,24,26)
InChIKeySIDSSMIIAZVHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STOCK1N-78462: Structural Identity and Physicochemical Specifications


N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide (CAS 1435983-72-4; molecular formula C21H19N5O; molecular weight 357.4 g/mol) is a synthetic small-molecule screening compound belonging to the indole-pyrimidine-benzamide class . It is catalogued as InterBioScreen ID STOCK1N-78462 and is supplied as part of the InterBioScreen synthetic compound library for high-throughput and fragment-based screening applications . The molecule features three pharmacophoric elements: a tryptamine-derived indole moiety connected via an ethyl linker to a 3-substituted benzamide bearing a 2-pyrimidinylamino group at the meta position of the central phenyl ring . Its computed logP is 3.6, and it possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors . No melting point, boiling point, or density data have been publicly reported .

Library Context
Screening deck member for HTS and fragment-based campaigns
Pharmacophore Geometry
Meta-pyrimidinylamino orientation distinct from para-substituted kinase inhibitors
Physicochemical Profile
Moderate logP supports cell-based assay compatibility

Why Generic Substitution Fails: Regioisomer and Substituent Effects


The indole-pyrimidine-benzamide chemotype encompasses numerous commercially available analogs that differ subtly but consequentially in the position of the pyrimidinylamino attachment on the central benzamide ring (3- vs. 4-substitution), the indole attachment point (N1, C3, C4, C6), and indole ring substituents (H, 5-F, 5-OCH3) . These structural variations are not interchangeable: the 3-pyrimidinylamino (meta) isomer presents a different hydrogen-bonding geometry and spatial orientation of the pyrimidine ring relative to the indole moiety compared to the 4-substituted (para) isomer . In the broader N-(2-pyrimidinylamino)benzamide class, even minor substituent changes on the terminal phenyl ring produce IC50 shifts exceeding three orders of magnitude in hedgehog pathway inhibition assays . Procurement of a specific regioisomer must therefore be driven by the precise pharmacophoric geometry required for the biological target of interest, not generic scaffold similarity.

Regioisomer mismatch: 4-substituted analogs shift hydrogen-bonding geometry and predicted target space
Indole substitution modifies ADME properties; no comparative bioactivity data validates a potency advantage
Scaffold-class potency varies >4 orders of magnitude; generic similarity does not guarantee target engagement

STOCK1N-78462: Quantitative Evidence vs. Structural Analogs


Aurora Kinase A Inhibition Activity

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide inhibited recombinant full-length human N-terminal GST-tagged Aurora kinase A (residues 1–403) expressed in a baculovirus system with an IC50 of 42 µM (4.20 × 10^4 nM) . This is the only publicly available quantitative biochemical activity measurement for this compound. In contrast, its 4-pyrimidinylamino regioisomer yielded Aurora kinase A as a predicted target via SEA (Similarity Ensemble Approach) computational prediction, but no experimental IC50 is available for that isomer against this target, preventing direct potency comparison . Within the broader indole-pyrimidine chemotype, optimized kinase inhibitors such as MKP101 achieve EGFR IC50 values of 43 nM—approximately 1,000-fold more potent—demonstrating the scaffold's potential when chemically optimized . The 42 µM IC50 positions STOCK1N-78462 as a low-potency starting point suitable for hit-to-lead optimization or selectivity profiling rather than a ready-to-use probe.

Aurora A Inhibition
Reported
IC50 42 µM
Supports hit-identification screening context; low micromolar range
Only publicly available biochemical activity data; selectivity unknown
Aurora Kinase A Kinase Inhibition Biochemical Screening

Regioisomer-Driven Target Prediction Divergence

The 3-pyrimidinylamino substitution pattern (meta to the amide linkage) in STOCK1N-78462 orients the pyrimidine ring at approximately 120° relative to the indole-tryptamine axis, whereas the 4-substituted (para) isomer (PubChem CID 71753683; CAS not assigned) presents a linear extension of the benzamide scaffold . Computational target prediction using the SEA algorithm for the 4-substituted regioisomer identified a broad polypharmacology profile encompassing Aurora kinase A, multiple serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E), dopamine D2/D3/D4 receptors, acetylcholinesterase, HDAC2/3, various matrix metalloproteinases (MMP1, MMP2, MMP8, MMP9), and CDK2 . The 3-substituted isomer's experimental Aurora kinase A IC50 of 42 µM partially validates one element of this predicted profile, but the full target engagement landscape for each regioisomer is expected to differ substantially due to altered hydrogen-bonding geometry with the pyrimidine N1/N3 atoms . No experimental selectivity panel data are publicly available for either regioisomer, representing a critical knowledge gap for procurement decisions.

Regioisomer Target Divergence
Context-dependent
3-isomer: AURKA IC50 42 µM; 4-isomer: 15+ predicted targets
Replacement with 4-isomer may shift target engagement profile substantially
Predicted polypharmacology for 4-isomer; no selectivity panel data for either
Regioisomer Comparison Computational Target Prediction Pharmacophore Geometry

Indole Substitution: Physicochemical and ADME Profiles

Within the 3-(2-pyrimidinylamino)benzamide series, indole ring substitution differentiates commercially available analogs: the parent compound STOCK1N-78462 (unsubstituted indole; MW 357.4; C21H19N5O) , the 5-methoxy analog (MW 387.4; C22H21N5O2; InterBioScreen STOCK1N-80168) , and the 5-fluoro analog (MW 375.4; C21H18FN5O) . The 5-methoxy substitution increases molecular weight by 30 Da and adds an additional hydrogen bond acceptor, while 5-fluoro substitution adds 18 Da and increases lipophilicity with minimal steric perturbation. No experimental IC50 values differentiating these three analogs against any common biological target have been published in the peer-reviewed literature. Selection among these analogs is therefore driven by desired physicochemical properties (logD, solubility, permeability) and synthetic tractability for downstream derivatization rather than by differential potency data.

Indole Substitution Effects
Class-level
MW 357.4 (parent) vs. 387.4 (5-OCH3) vs. 375.4 (5-F)
Physicochemical variation without potency differentiation data
No published head-to-head IC50 values exist for analogs
Indole Substitution Physicochemical Properties ADME Prediction

Potency Gap to Optimized Hedgehog Inhibitors

The N-(2-pyrimidinylamino)benzamide scaffold class has yielded potent hedgehog signaling pathway inhibitors, with compound 8e achieving an IC50 of 5.0 nM—more potent than the clinical reference vismodegib (GDC-0449) . A separate series reported 21 compounds with superior potency to vismodegib, and compound 13d reached an IC50 of 1.44 nM with favorable oral pharmacokinetic properties . These optimized compounds differ from STOCK1N-78462 by bearing the pyrimidinylamino group at the 4-position (para) of the benzamide and incorporating diverse terminal amide substituents optimized through iterative medicinal chemistry. STOCK1N-78462, with its 3-substitution pattern and 42 µM Aurora kinase A IC50, represents a structurally related but biologically distinct chemotype that has not undergone the multi-cycle optimization characterizing the hedgehog inhibitor series. This potency gap of approximately 4–5 orders of magnitude underscores that STOCK1N-78462 is a screening-quality compound rather than an optimized pharmacological probe.

Potency Gap to Optimized Series
Class-level
~8,400- to 29,000-fold less potent than optimized hedgehog inhibitors
Not a pathway tool; suited for kinase panel profiling or fragment-based optimization
Different biological assay and chemotype context; data to verify
Hedgehog Signaling Pathway Kinase Inhibitor Scaffold Potency Benchmarking

STOCK1N-78462: Research and Industrial Applications


Kinase Panel Screening for Aurora Kinase Hits

With an experimentally validated Aurora kinase A IC50 of 42 µM , STOCK1N-78462 is suitable as a low-potency hit in kinase panel screens. Its 3-pyrimidinylamino substitution provides a geometrically distinct pharmacophore compared to the more common 4-substituted N-(2-pyrimidinylamino)benzamide kinase inhibitor scaffolds, potentially accessing unique selectivity profiles. Researchers should profile this compound against a broad kinase panel to identify any kinase targets where it shows unexpectedly higher potency than the 42 µM observed for AURKA.

Regioisomer Target Engagement Profiling

The 3-pyrimidinylamino (meta) regioisomer of STOCK1N-78462 represents a geometrically distinct scaffold from its 4-substituted counterpart . Predicted target profiles for the 4-isomer include serotonin, dopamine, and trace amine receptors alongside Aurora kinase A and CDK2 . Comparative screening of both regioisomers against GPCR panels, kinase panels, and HDAC enzymes would provide valuable data on how benzamide substitution geometry modulates polypharmacology within this chemotype—data currently absent from the public domain.

Lead Optimization for Aurora Kinase Inhibitors

The 42 µM Aurora kinase A IC50, combined with the compound's moderate molecular weight (357.4 Da) and acceptable calculated logP (3.6) , positions STOCK1N-78462 as a synthetically tractable starting point for medicinal chemistry optimization. Structure-guided design could exploit the indole NH, pyrimidine N atoms, and benzamide carbonyl as hydrogen-bonding anchor points to improve potency toward low nanomolar range, as demonstrated by the evolution of related N-(2-pyrimidinylamino)benzamide scaffolds from micromolar to sub-nanomolar inhibitors .

Diversity-Oriented Library Construction

The compound's modular architecture—tryptamine, 3-aminobenzamide, and 2-chloropyrimidine (or 2-aminopyrimidine) building blocks—enables efficient parallel synthesis of analog libraries . Procurement of the parent compound as a reference standard alongside its 5-fluoro and 5-methoxy analogs (available via InterBioScreen) supports structure-activity relationship expansion at the indole ring, while the benzamide position and pyrimidine ring offer additional diversification vectors through standard amide coupling and nucleophilic aromatic substitution chemistry.

Application
Selection Property
Validation Focus
Kinase panel screening
Meta-pyrimidinylamino substitution
Kinase selectivity profiling
Regioisomer target engagement study
Substitution geometry (meta vs. para)
GPCR and kinase panel comparative screening
Hit-to-lead optimization
Synthetic tractability, MW 357.4
Structure-guided potency improvement
Diversity-oriented library construction
Modular indole-benzamide-pyrimidine architecture
SAR expansion at indole and benzamide positions
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